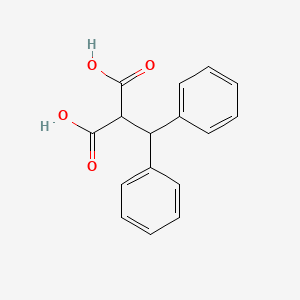
(Diphenylmethyl)propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diphenylmethyl)propanedioic acid is a chemical compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) attached to a central carbon atom, which is also bonded to a diphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Diphenylmethyl)propanedioic acid typically involves the reaction of diphenylmethanol with malonic acid in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired dicarboxylic acid. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. For example, the use of microreactors allows for precise control of reaction conditions, leading to higher purity and reduced production times. Industrial production also focuses on optimizing the use of catalysts and solvents to minimize environmental impact and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
(Diphenylmethyl)propanedioic acid undergoes various chemical reactions typical of dicarboxylic acids. These include:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, or anhydrides.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride, bromine, thionyl chloride, and phosphorus pentachloride. Reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include esters, amides, anhydrides, and various halogenated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
(Diphenylmethyl)propanedioic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including β-lactam antibiotics.
Industry: The compound is used in the production of specialty chemicals, resins, and polymers
Wirkmechanismus
The mechanism of action of (Diphenylmethyl)propanedioic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a competitive inhibitor of enzymes such as succinate dehydrogenase in the respiratory electron transport chain. This inhibition disrupts the normal metabolic processes, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonic Acid:
Dimethyl Malonate: A diester derivative of malonic acid, commonly used in organic synthesis.
Succinic Acid: Another dicarboxylic acid with a similar structure but different reactivity and applications.
Uniqueness
(Diphenylmethyl)propanedioic acid is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Eigenschaften
CAS-Nummer |
4372-39-8 |
|---|---|
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
2-benzhydrylpropanedioic acid |
InChI |
InChI=1S/C16H14O4/c17-15(18)14(16(19)20)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
GVSOIHLBHAKZIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane](/img/structure/B14164699.png)
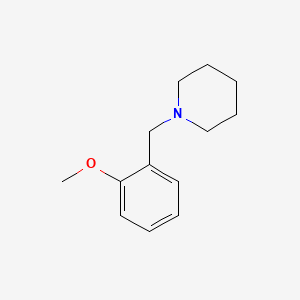
![6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14164714.png)
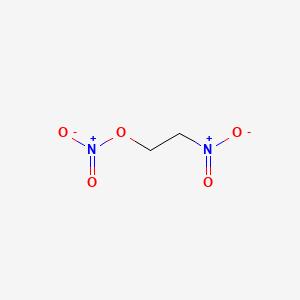
![3-Fluoro-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164716.png)
![(5R)-3-amino-13-(hydroxymethyl)-5-methoxy-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-9,12,13,14-tetrol](/img/structure/B14164722.png)
![6-{(2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14164723.png)
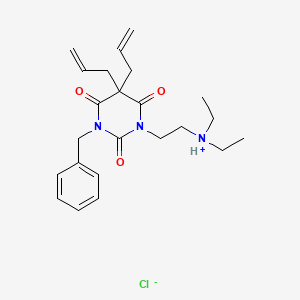
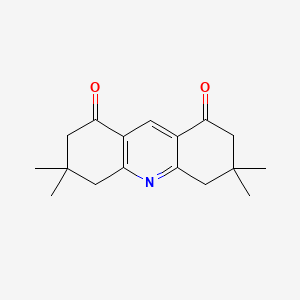
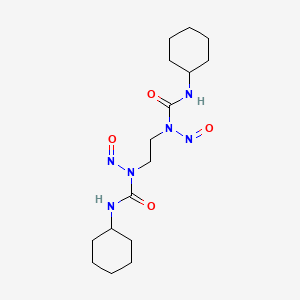

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14164763.png)
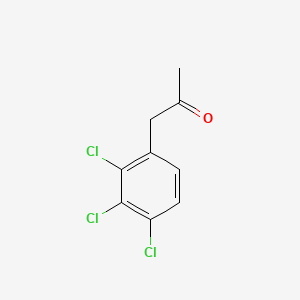
![1-(3-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14164776.png)
